1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one
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Overview
Description
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one is a synthetic organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The piperazine ring is then functionalized with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one: This compound shares a similar piperazine ring structure but differs in the presence of a chloro group.
4-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid: This compound features a similar piperazine ring but has an oxobutanoic acid moiety instead of a propan-1-one group.
Uniqueness
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with both a 4-methylbenzenesulfonyl group and a 4-methylphenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H26N2O3S/c1-17-3-7-19(8-4-17)9-12-21(24)22-13-15-23(16-14-22)27(25,26)20-10-5-18(2)6-11-20/h3-8,10-11H,9,12-16H2,1-2H3 |
InChI Key |
FRIQOPCSSOLWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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